Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-Phenylbutoxy)-1-hexanamine structure
97664-58-9 structure
Nome do Produto:6-(4-Phenylbutoxy)-1-hexanamine
N.o CAS:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957

6-(4-Phenylbutoxy)-1-hexanamine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Hexanamine, 6-(4-phenylbutoxy)-
    • 6-(4-Phenylbutoxy)-1-hexanamine
    • 6-(4-phenylbutoxy)hexan-1-amine
    • 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
    • D 2543
    • Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
    • Chave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N
    • SMILES: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P297920-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$ 476.00 2023-09-06
TRC
P297920-500mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
500mg
$849.00 2023-05-17
TRC
P297920-1g
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
1g
$1522.00 2023-05-17
A2B Chem LLC
AX41003-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$333.00 2024-07-18
TRC
P297920-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$ 221.00 2023-09-06
A2B Chem LLC
AX41003-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$577.00 2024-07-18

6-(4-Phenylbutoxy)-1-hexanamine Método de produção

Método de produção 1

Condições de reacção
Referência
Enzyme inhibitors and the use thereof
, United States, , ,

Método de produção 2

Condições de reacção
Referência
Phenethanolamine derivatives
, Belgium, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, rt
Referência
Enzyme inhibitors and the use thereof in the treatment of disease
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
Referência
Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists.
, United States, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux
Referência
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
Referência
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 25 - 30 °C
Referência
An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities
Boodida, Sathyanarayana ; Gudla, Parandhama ; Maddula, Srinivasula Reddy, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Método de produção 9

Condições de reacção
Referência
Preparation of phenylethanolamines as drugs
, Germany, , ,

Método de produção 10

Condições de reacção
Referência
Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol
Nagia, A.; Praveen, P.; Kubey, A. K., Indian Journal of Chemistry, 1995, (1995), 629-31

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide ,  Sodium azide Solvents: Dimethylformamide ;  80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Referência
Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction
, World Intellectual Property Organization, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

6-(4-Phenylbutoxy)-1-hexanamine Literatura Relacionada

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd